9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione
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Overview
Description
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione is a highly modified methyl-linderone dimer isolated from the traditional Chinese medicinal plant Lindera aggregata . It possesses a unique spirocyclopentenedione-containing carbon skeleton, which has not been reported in any other structure to date . This compound has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells .
Mechanism of Action
Target of Action
Bi-linderone, a compound isolated from the traditional Chinese medicinal plant Lindera aggregata , has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that its primary target could be the insulin signaling pathway in these cells.
Biochemical Pathways
Bi-linderone likely affects the insulin signaling pathway, a critical biochemical pathway for glucose homeostasis . By enhancing insulin sensitivity, Bi-linderone could promote the uptake of glucose into cells, thereby reducing blood glucose levels. This could have downstream effects on other pathways related to energy metabolism and storage.
Pharmacokinetics
Its activity against insulin resistance in hepg2 cells suggests that it can be taken up by cells and exert its effects intracellularly .
Result of Action
Bi-linderone has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that it can enhance the sensitivity of these cells to insulin, promoting glucose uptake and potentially leading to a decrease in blood glucose levels. This could have beneficial effects for individuals with insulin resistance or type 2 diabetes.
Action Environment
The action of Bi-linderone may be influenced by various environmental factors. For example, the presence of other compounds in the medicinal plant Lindera aggregata could potentially affect the bioavailability and efficacy of Bi-linderone . Additionally, factors such as the individual’s metabolic state, diet, and the presence of other medications could also influence the action of Bi-linderone.
Biochemical Analysis
Biochemical Properties
Bi-linderone interacts with various enzymes and proteins in biochemical reactions. It has been found to have significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL
Cellular Effects
Bi-linderone has been shown to have effects on various types of cells and cellular processes. In particular, it has been found to improve insulin sensitivity in vitro . This suggests that Bi-linderone may influence cell function by impacting cell signaling pathways related to insulin resistance.
Molecular Mechanism
Its activity against glucosamine-induced insulin resistance suggests that it may interact with biomolecules involved in insulin signaling pathways
Temporal Effects in Laboratory Settings
Given its observed activity against insulin resistance, it is likely that its effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its activity against insulin resistance, it may interact with enzymes or cofactors involved in glucose metabolism
Preparation Methods
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione can be synthesized through various synthetic routes. One method involves the preparation of the key precursor methyllinderone, followed by the dimerization of methyllinderone to form bi-linderone . The biosynthesis of bi-linderone in vivo has not been reported, but it is believed to involve the cyclopentenedione intermediates from the roots of Lindera aggregata .
Chemical Reactions Analysis
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various solvents such as methanol . Major products formed from these reactions include linderaspirone A and other cyclopentenedione derivatives .
Scientific Research Applications
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying spirocyclopentenedione-containing carbon skeletons . In biology, bi-linderone has shown significant anti-inflammatory and anti-neuroinflammatory effects, making it a potential therapeutic agent for neurodegenerative diseases . In medicine, bi-linderone has demonstrated activity against glucosamine-induced insulin resistance, suggesting its potential use in the treatment of diabetes . In industry, bi-linderone is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione is similar to other cyclopentenedione derivatives such as linderaspirone A, methyllinderone, and methyllucidone . bi-linderone is unique due to its highly modified methyl-linderone dimer structure and its significant activity against glucosamine-induced insulin resistance . Other similar compounds include epi-bi-linderone and demethoxy-bi-linderone, which also exhibit anti-inflammatory and anti-neuroinflammatory effects .
Properties
IUPAC Name |
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXMPUYUMOMIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of Bi-linderone?
A1: Bi-linderone has demonstrated significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL []. This suggests potential therapeutic benefits for metabolic disorders like type 2 diabetes.
Q2: How does Bi-linderone exert its anti-inflammatory and anti-neuroinflammatory effects?
A2: While the exact mechanism is still under investigation, research indicates that Bi-linderone, along with Linderaspirone A and Demethoxy-bi-linderone, significantly inhibits the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6 in LPS-induced BV2 and RAW264.7 cells []. These compounds also suppress the expression of pro-inflammatory proteins like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibit the activation of nuclear factor κB (NF-κB) [], a key regulator of inflammation.
Q3: What is the structure of Bi-linderone and what is unique about it?
A3: Bi-linderone possesses a unique spirocyclopentenedione-containing carbon skeleton, which is unprecedented in natural products []. This complex structure is formed through the dimerization of methyl linderone.
Q4: Can Bi-linderone be synthesized in the lab, and how?
A4: Yes, Bi-linderone can be synthesized through various methods. One approach involves a biomimetic total synthesis starting from methyl linderone and utilizing a photochemical [2 + 2] cycloaddition-Cope or radical rearrangement cascade triggered by sunlight []. Another method involves a three-step synthesis using a Darzens cyclopentenedione synthesis followed by dioxygen-assisted photochemical dimerization, and finally, thermal isomerization of Linderaspirone A into Bi-linderone []. A one-step biomimetic synthesis has also been reported [].
Q5: What is the relationship between Linderaspirone A and Bi-linderone?
A5: Linderaspirone A is a dimer of methyl linderone, and it can be thermally isomerized into Bi-linderone []. This discovery provides insights into the potential biosynthetic pathway of Bi-linderone in nature.
Q6: Are there any known intermediates in the biosynthesis of Bi-linderone?
A6: Research suggests that Lindoxepines A and B, isolated from the roots of Lindera aggregata, may be key intermediates in the biosynthetic pathway of Lindera cyclopentenediones, the class to which Bi-linderone belongs []. These compounds possess an unprecedented oxepine-2,5-dione derivative skeleton, potentially offering valuable insights into the natural formation of these molecules.
Q7: Have there been any computational studies on Bi-linderone?
A7: While detailed computational studies on Bi-linderone itself are limited in the provided literature, studies on its synthesis have utilized computational methods. For instance, during the investigation of 6π-electrocyclization reactions relevant to Bi-linderone synthesis, researchers employed computational calculations to understand the impact of intramolecular hydrogen bonding on the stability and reactivity of intermediates [].
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